2-(4,6-dimethoxy-1,3,5-triazin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
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Description
The compound is a derivative of 1,3,5-triazine, which is a class of organic compounds well known for their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) are prepared by reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) .Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally related to dmtmm (4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride , a triazine condensation reagent that mediates amidation reactions .
Mode of Action
The compound likely interacts with its targets through a condensation reaction, similar to DMTMM . This reaction typically involves the conversion of carboxylic acids and amines to amides , or the esterification of carboxylic acids with alcohols .
Biochemical Pathways
Given its structural similarity to dmtmm, it may be involved in the synthesis of peptides and esters , which are crucial components of various biochemical pathways.
Pharmacokinetics
The by-product of the reaction with dmtmm is highly water-soluble , which could influence the bioavailability of this compound.
Result of Action
The compound’s potential role in amidation and esterification reactions suggests it could influence the structure and function of proteins and other biomolecules .
Action Environment
Environmental factors such as temperature, pH, and solvent can influence the efficacy and stability of this compound. For instance, DMTMM-mediated reactions proceed under atmospheric conditions without drying of the solvent . The co-product arising from DMTMM after condensation can be readily removed by extraction , suggesting that the reaction environment can significantly impact the compound’s action.
Properties
IUPAC Name |
2-(4,6-dimethoxy-1,3,5-triazin-2-yl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-21-12-7-10-5-6-20(9-11(10)8-13(12)22-2)14-17-15(23-3)19-16(18-14)24-4/h7-8H,5-6,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPRZPSEVFBRDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3=NC(=NC(=N3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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